molecular formula C24H25NO2 B3483191 N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide

N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide

Cat. No.: B3483191
M. Wt: 359.5 g/mol
InChI Key: SNZXJRZYHWPCTA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide is an organic compound with the molecular formula C24H25NO2 It is known for its unique chemical structure, which includes a benzamide core substituted with dimethylphenyl and ethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 4-ethylphenol.

    Formation of Intermediate: The 4-ethylphenol is first reacted with a suitable alkylating agent to form 4-ethylphenoxyalkyl halide.

    Coupling Reaction: The intermediate is then coupled with 2,6-dimethylaniline in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide
  • N-(2,4-dimethylphenyl)-4-ethoxybenzamide

Uniqueness

N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide is unique due to its specific substitution pattern on the benzamide core

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-4-19-11-13-22(14-12-19)27-16-20-9-6-10-21(15-20)24(26)25-23-17(2)7-5-8-18(23)3/h5-15H,4,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXJRZYHWPCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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